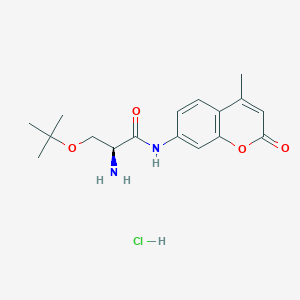

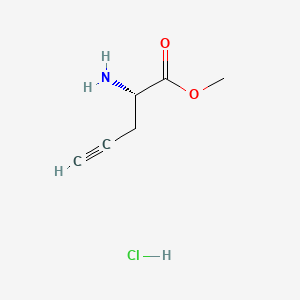

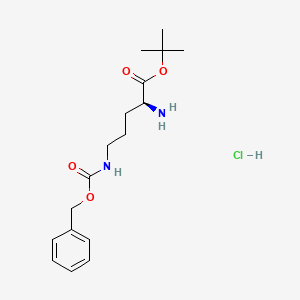

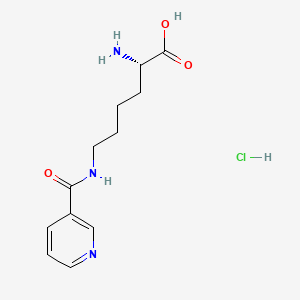

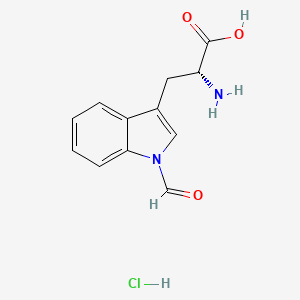

(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Acids in Stimulation and Acidizing Operations

The use of organic acids, including formic, acetic, citric, and lactic acids, in oil and gas operations has been extensively reviewed. These acids are often preferred over hydrochloric acid for acidizing operations due to their less corrosive nature and their effectiveness in high-temperature applications. Organic acids have applications in formation-damage removal, dissolution of drilling-mud filter cakes, and as iron-sequestering agents. However, the solubility of reaction-product salts, particularly with calcium-rich formations, remains a challenge (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Ninhydrin Reaction in Analytical Sciences

The ninhydrin reaction, discovered by Siegfried Ruhemann in 1910, is notable for its ability to react with primary amino groups to form various chromophores, including the purple dye Ruhemann's purple. This reaction has seen extensive application in a wide range of scientific disciplines, including agricultural, biochemical, clinical, and food sciences, for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins (Friedman, 2004).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV) is recognized as a versatile building block in drug synthesis, derived entirely from biomass. It plays a critical role in reducing the cost of drug synthesis and making reactions cleaner. LEV and its derivatives have been utilized in synthesizing various value-added chemicals and have shown potential in fields like cancer treatment and medical materials (Zhang et al., 2021).

Indolic Structure Metabolites as Biomarkers

Indolic structure metabolites, including those from microbial biotransformation of the aromatic amino acid tryptophan, are increasingly being recognized for their significance. These metabolites have been linked to several diseases, including cardiovascular, brain, and gastrointestinal disorders. Monitoring the levels of these metabolites can be essential for diagnosing and evaluating the effectiveness of treatments (Beloborodova, Chernevskaya, & Getsina, 2020).

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples. It's an alternative to reversed-phase liquid chromatography and has seen increasing popularity due to its compatibility with mass spectrometry and its ability to separate a wide range of compounds including drugs, metabolites, and natural compounds (Jandera, 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-Aspartic acid", "Indole-3-carboxaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium borohydride", "Sodium cyanoborohydride", "Acetic anhydride", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid with acetic anhydride to form N-acetyl-L-aspartic acid.", "Step 2: Reduction of the aldehyde group of indole-3-carboxaldehyde with sodium borohydride to form indole-3-carbinol.", "Step 3: Nitration of indole-3-carbinol with sodium nitrite and hydrochloric acid to form 1-nitroindole-3-carbinol.", "Step 4: Reduction of 1-nitroindole-3-carbinol with sodium cyanoborohydride to form 1-aminoindole-3-carbinol.", "Step 5: Coupling of N-acetyl-L-aspartic acid with 1-aminoindole-3-carbinol using sodium hydroxide to form (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid.", "Step 6: Conversion of (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid to its hydrochloride salt by treatment with hydrochloric acid in methanol.", "Step 7: Isolation of the hydrochloride salt by precipitation with ethyl acetate and diethyl ether, followed by drying under vacuum." ] } | |

CAS番号 |

367453-01-8 |

分子式 |

C12H12N2O3 |

分子量 |

232.23 g/mol |

IUPAC名 |

(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17)/t10-/m1/s1 |

InChIキー |

KRUDZOGZZBVSHD-SNVBAGLBSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)C[C@H](C(=O)O)N |

SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N |

同義語 |

H-D-Trp(For)-OHHCl; 367453-01-8; H-D-TRP-OHHCL; 7123AH |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。